![molecular formula C8H6BrClN2 B1519690 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine CAS No. 1019023-07-4](/img/structure/B1519690.png)
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridine analogues are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo[1,2-a]pyridines .Molecular Structure Analysis
The molecular formula of 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is C8H6BrClN2. Its molecular weight is 245.5 g/mol.Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of the hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis
The physical form of 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is solid . It should be stored in a refrigerator .Scientific Research Applications
Application in Antituberculosis Agents
- Specific Scientific Field : Medicinal Chemistry, specifically Antituberculosis research .
- Summary of the Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application or Experimental Procedures : The synthesis of various imidazo[1,2-a]pyridine-2-carboxamide derivatives and their profiling against Mtb and human cell line were done . The most potent derivatives of the series showed a MIC ranging from 17 to 30 μM with no cytotoxicity .
- Results or Outcomes : The compounds showed significant activity against MDR-TB and XDR-TB .
Application in Organic Light Emitting Diodes (OLEDs)
- Specific Scientific Field : Material Science, specifically OLED research .
- Summary of the Application : Imidazo[1,2-a]pyridine based compounds have been used as deep-blue emitters in OLEDs . The specific properties of these compounds, including their ability to form J-type aggregates in the solid state, make them suitable for this application .
Application in Organic Light Emitting Diodes (OLEDs)
- Specific Scientific Field : Material Science, specifically OLED research .
- Summary of the Application : Imidazo[1,2-a]pyridine based compounds have been used as deep-blue emitters in OLEDs . The specific properties of these compounds, including their ability to form J-type aggregates in the solid state, make them suitable for this application .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against MDR-TB and XDR-TB , suggesting potential for future research and development in the field of antituberculosis agents. The World Health Organization has taken the initiative to develop new TB drugs , and imidazo[1,2-a]pyridine analogues could play a significant role in this endeavor.
properties
IUPAC Name |
7-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUSHKLKIHWGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

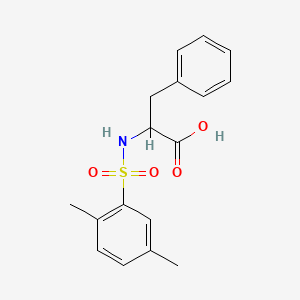
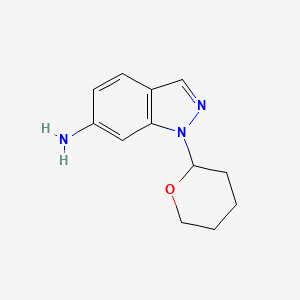

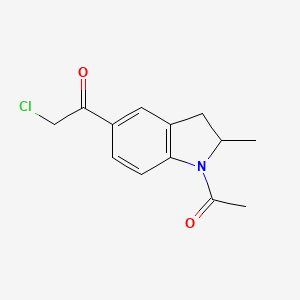
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B1519614.png)
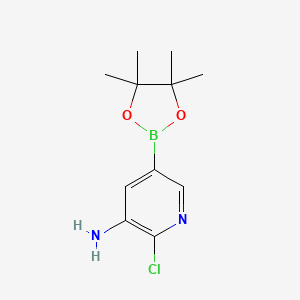
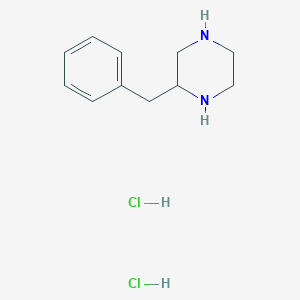
![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)
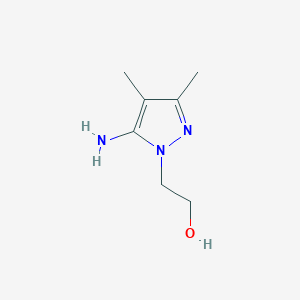
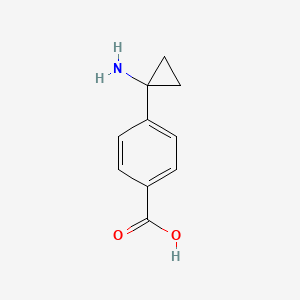

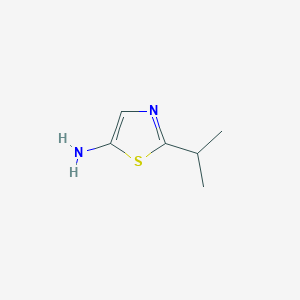
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519628.png)